Structural Differentiation from the 4,4,8-Trimethyl Isomer Based on PSA and LogP
The target compound, 4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, shares an identical molecular formula and exact mass with its closest positional isomer, 4,4,8-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-32-9). Both have an exact mass of 316.15800 Da and a calculated LogP of 4.95420 . However, the shift of the methyl substituent from position 5 to position 8 results in a different molecular shape and potentially altered target engagement, even though the gross computed descriptors remain identical at this level of resolution . No published experimental binding or activity data are available for either compound to allow a quantitative differentiation.
| Evidence Dimension | Computed molecular descriptors (LogP, PSA) |
|---|---|
| Target Compound Data | LogP = 4.95420; PSA = 33.20 Ų |
| Comparator Or Baseline | 4,4,8-trimethyl isomer (CAS 918646-32-9): LogP = 4.95420; PSA = 33.20 Ų |
| Quantified Difference | No difference in computed LogP or PSA. Potential difference in 3D shape and steric/electronic properties not captured by these 2D descriptors. |
| Conditions | Computational prediction using standard cheminformatics algorithms as reported on Chemsrc. |
Why This Matters
For procurement decisions in SAR campaigns, identical global descriptors can mask critical local differences that dictate biological activity; only compound-specific testing can resolve this.
